2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline
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Overview
Description
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antiviral and anti-mycobacterial activities.
Material Science: It can be used in the development of new materials with specific electronic properties.
Biological Studies: The compound is used to study the biological activity of thiazole and triazole derivatives.
Mechanism of Action
The mechanism of action of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed biological activities. For example, it has been shown to inhibit Top1 activity, which is crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
6-(4-Propoxyphenyl)thiazolo[3,2-B][1,2,4]triazole: This compound has shown higher activity than carbamazepine.
2,6-Diarylthiazolo[3,2-B][1,2,4]triazoles: These compounds have similar structures and biological activities.
Uniqueness
2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings
Properties
Molecular Formula |
C11H10N4S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3 |
InChI Key |
AYINNXKZVGZVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3N |
Origin of Product |
United States |
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